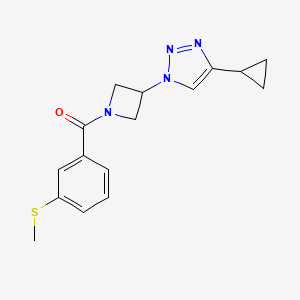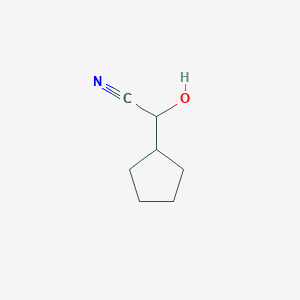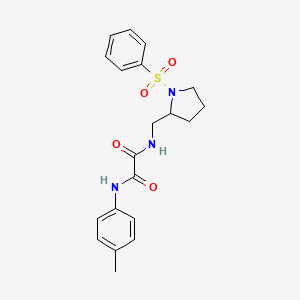
N-(2,4-二氟苯基)胍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)guanidine: is a chemical compound with the molecular formula C7H7F2N3 It is characterized by the presence of a guanidine group attached to a 2,4-difluorophenyl ring
科学研究应用
Chemistry: N-(2,4-difluorophenyl)guanidine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, N-(2,4-difluorophenyl)guanidine is studied for its potential as a pharmacological agent. It has been investigated for its interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents .
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .
作用机制
Target of Action
N-(2,4-difluorophenyl)guanidine, also known as 1-(2,4-difluorophenyl)guanidine, is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7 . Nav1.7 is a key player in pain signaling, making it a primary target of N-(2,4-difluorophenyl)guanidine .
Mode of Action
The compound N-(2,4-difluorophenyl)guanidine interacts with its target, the Nav1.7 channel, by binding to it and inhibiting its function . This inhibition prevents the propagation of pain signals, leading to an analgesic effect .
Biochemical Pathways
The primary biochemical pathway affected by N-(2,4-difluorophenyl)guanidine is the pain signaling pathway. By inhibiting the Nav1.7 channel, the compound disrupts the transmission of pain signals, thereby affecting the overall pain perception .
Result of Action
The molecular and cellular effects of N-(2,4-difluorophenyl)guanidine’s action primarily involve the reduction of pain signaling. By inhibiting the Nav1.7 channel, the compound prevents the propagation of these signals, resulting in an analgesic effect .
生化分析
Biochemical Properties
N-(2,4-difluorophenyl)guanidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain voltage-gated sodium channels, such as Nav1.7 . This interaction is significant because Nav1.7 is a key player in pain signaling pathways. By inhibiting this channel, N-(2,4-difluorophenyl)guanidine can modulate pain perception, making it a potential candidate for analgesic drug development.
Cellular Effects
The effects of N-(2,4-difluorophenyl)guanidine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of Nav1.7 by N-(2,4-difluorophenyl)guanidine can lead to altered pain signaling in neurons . Additionally, this compound may impact other cellular processes, such as ion transport and membrane potential regulation, due to its interaction with voltage-gated sodium channels.
Molecular Mechanism
At the molecular level, N-(2,4-difluorophenyl)guanidine exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of voltage-gated sodium channels, particularly Nav1.7 . This inhibition occurs through the binding of N-(2,4-difluorophenyl)guanidine to the channel, preventing the influx of sodium ions and thereby reducing neuronal excitability. This mechanism is crucial for its potential use as an analgesic agent.
准备方法
Synthetic Routes and Reaction Conditions:
Classical Methods: The synthesis of N-(2,4-difluorophenyl)guanidine can be achieved through the reaction of 2,4-difluoroaniline with cyanamide under acidic conditions. This method involves the formation of an intermediate, which subsequently undergoes cyclization to form the desired guanidine derivative.
Transition Metal Catalysis: Recent developments have highlighted the use of transition metal catalysts, such as palladium or copper, to facilitate the guanylation reaction.
Industrial Production Methods: Industrial production of N-(2,4-difluorophenyl)guanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions:
Substitution Reactions: N-(2,4-difluorophenyl)guanidine can undergo nucleophilic substitution reactions, particularly at the fluorine atoms on the phenyl ring. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The guanidine group can participate in redox reactions, where it can be oxidized to form imines or reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted phenylguanidines.
Oxidation Products: Imines or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives
相似化合物的比较
N-(2,4-dichlorophenyl)guanidine: Similar in structure but with chlorine atoms instead of fluorine. It exhibits different reactivity and biological activity.
N-(2,4-dimethylphenyl)guanidine: Contains methyl groups instead of fluorine, leading to variations in chemical properties and applications.
Uniqueness: N-(2,4-difluorophenyl)guanidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-(2,4-difluorophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCVLAFKKDYJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate](/img/structure/B2563171.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2563172.png)
![(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563173.png)

![rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B2563176.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B2563178.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-ethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563180.png)

![N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2563185.png)

![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)

![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)
![N-[(4-chlorophenyl)methyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)
